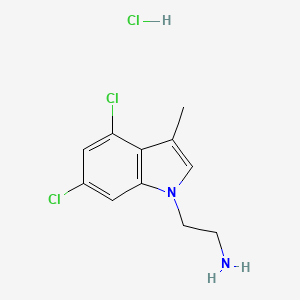
8-(Hexyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family It is characterized by the presence of a hexyloxy group attached to the eighth position of the purine ring, along with three methyl groups at the first, third, and seventh positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3,7-trimethylxanthine, a common purine derivative.
Alkylation: The hexyloxy group is introduced through an alkylation reaction. This involves reacting 1,3,7-trimethylxanthine with hexyl bromide in the presence of a strong base such as potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione may involve large-scale alkylation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkylated or functionalized purine derivatives.
科学的研究の応用
8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
1,3,7-Trimethylxanthine: Lacks the hexyloxy group, making it less hydrophobic.
8-(Methoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione: Contains a methoxy group instead of a hexyloxy group, resulting in different chemical properties.
Uniqueness
8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the hexyloxy group, which imparts distinct hydrophobic characteristics and influences its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
6279-38-5 |
|---|---|
分子式 |
C14H22N4O3 |
分子量 |
294.35 g/mol |
IUPAC名 |
8-hexoxy-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H22N4O3/c1-5-6-7-8-9-21-13-15-11-10(16(13)2)12(19)18(4)14(20)17(11)3/h5-9H2,1-4H3 |
InChIキー |
IBYWDJURAOCAJV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione](/img/structure/B11840706.png)





![[5,5'-Biquinoline]-8,8'-diol](/img/structure/B11840739.png)



![N'-[(2-Methylpropanoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840759.png)
![(1S,2S,4R)-tert-Butyl 4'-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B11840761.png)

![Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11840774.png)
